3-Amino-6-(2-furanyl)pyridazine
Overview
Description
3-Amino-6-(2-furanyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with an amino group at the 3-position and a furan ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(2-furanyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with furfurylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and furan groups .
Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(2-furanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Acylated or sulfonylated pyridazine derivatives.
Scientific Research Applications
3-Amino-6-(2-furanyl)pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the synthesis of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(2-furanyl)pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 3-Amino-6-phenylpyridazine
- 3-Amino-6-(thiophen-2-yl)pyridazine
- 3-Amino-6-(pyridin-2-yl)pyridazine
Comparison: Compared to its analogs, 3-Amino-6-(2-furanyl)pyridazine exhibits unique properties due to the presence of the furan ring. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and biological activity. For example, the furan ring enhances its ability to participate in π-π stacking interactions, which can be crucial in drug-receptor binding .
Properties
IUPAC Name |
6-(furan-2-yl)pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUIYTBBBRZUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305871 | |
Record name | 6-(2-Furanyl)-3-pyridazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38530-09-5 | |
Record name | 6-(2-Furanyl)-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38530-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Furanyl)-3-pyridazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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